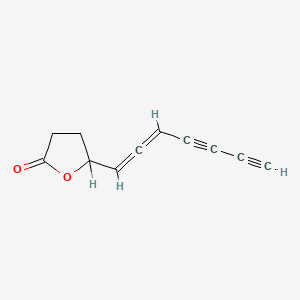
5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone
Overview
Description
5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone, also known as HDOF, is a natural product that has been isolated from various plant sources. This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anticancer properties. Studies have shown that 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other research has explored the potential of 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone as an anti-inflammatory agent. Studies have shown that 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone is not fully understood. However, research has suggested that the compound may exert its effects through the inhibition of specific enzymes and signaling pathways. For example, 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone has been shown to have antioxidant effects. Studies have also suggested that 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone is that it can be synthesized in the laboratory or isolated from natural sources. Additionally, 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone has been shown to have low toxicity and few side effects in animal studies. However, one limitation of 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone.
Future Directions
There are several future directions for research on 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone. One area of research could focus on the development of 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone derivatives with improved potency and selectivity. Additionally, more research is needed to understand the mechanism of action of 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone and its potential therapeutic applications in neurodegenerative diseases. Finally, research could explore the potential of 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone as a lead compound for the development of novel anticancer and anti-inflammatory agents.
properties
InChI |
InChI=1S/C11H8O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h1,5,7,10H,8-9H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTIRZDYHKNXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC=C=CC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964529 | |
| Record name | 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone | |
CAS RN |
502-12-5 | |
| Record name | 2(3H)-Furanone, 5-(1,2-heptadiene-4,6-diynyl)dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



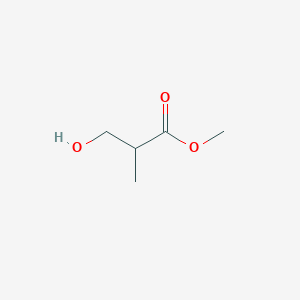
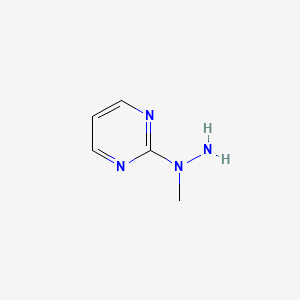
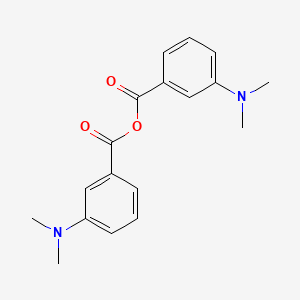
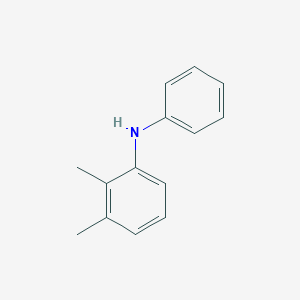

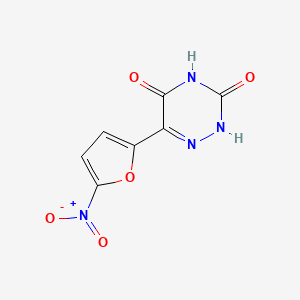
![Bicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B3342993.png)
![2,7,12,17,21,22,23,24-Octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3(24),4,6,8(23),9,11,13(22),14,16,18(21),19-dodecaene](/img/structure/B3342996.png)
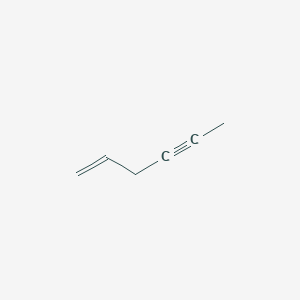

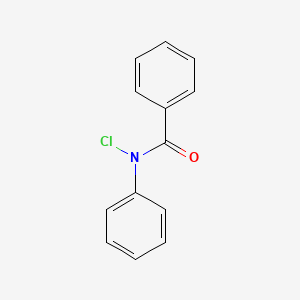
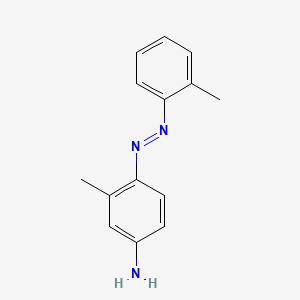

![(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B3343032.png)